molecular formula C12H14N2O3 B2860528 Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate CAS No. 38786-59-3

Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate

Cat. No.: B2860528
CAS No.: 38786-59-3
M. Wt: 234.255
InChI Key: FWZHEKIYOSUUEX-UHFFFAOYSA-N
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Description

Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a benzimidazole ring substituted with a methoxy group at the 5-position and an ethyl acetate group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate typically involves the condensation of o-phenylenediamine with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then treated with methanol and a catalytic amount of acid to introduce the methoxy group at the 5-position of the benzimidazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can convert the benzimidazole ring to dihydrobenzimidazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at the benzimidazole ring.

    Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Oxidation: Benzimidazole N-oxides.

    Reduction: Dihydrobenzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives.

    Hydrolysis: Corresponding carboxylic acid.

Scientific Research Applications

Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex benzimidazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Ethyl (5-methoxy-1H-benzimidazol-2-YL)acetate can be compared with other benzimidazole derivatives:

    5-Methoxy-1H-benzimidazole: Lacks the ethyl acetate group, which may result in different biological activities and properties.

    Ethyl (1H-benzimidazol-2-YL)acetate: Lacks the methoxy group, which may affect its binding affinity and selectivity.

    5-Chloro-1H-benzimidazol-2-YL)acetate: Substitution with a chlorine atom instead of a methoxy group can lead to different chemical reactivity and biological effects.

This compound is unique due to the presence of both the methoxy and ethyl acetate groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(6-methoxy-1H-benzimidazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-17-12(15)7-11-13-9-5-4-8(16-2)6-10(9)14-11/h4-6H,3,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWZHEKIYOSUUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(N1)C=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38786-59-3
Record name ethyl (5-methoxy-1H-benzimidazol-2-yl)acetate
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